molecular formula C12H8F4N2O2 B6633906 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoicacid

2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoicacid

Cat. No.: B6633906
M. Wt: 288.20 g/mol
InChI Key: FVPUQJZVDCGPAX-UHFFFAOYSA-N
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Description

2-Fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoromethyl-substituted pyrazole moiety linked via a methyl group at the 4-position of the aromatic ring. The compound’s structure combines the acidity of the benzoic acid core with the electron-withdrawing effects of fluorine and the trifluoromethyl group, which are known to enhance metabolic stability and influence binding interactions in biological systems.

Properties

IUPAC Name

2-fluoro-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F4N2O2/c13-9-5-7(1-2-8(9)11(19)20)6-18-4-3-10(17-18)12(14,15)16/h1-5H,6H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVPUQJZVDCGPAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CN2C=CC(=N2)C(F)(F)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F4N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Mechanism

The formation of the pyrazole ring proceeds via a two-step mechanism:

  • Hydrazone Formation : Nucleophilic attack of hydrazine on the carbonyl carbon of the ketone.

  • Cyclization : POCl₃ facilitates intramolecular dehydration, forming the pyrazole core.

Challenges and Optimization Strategies

  • Byproduct Formation : Trace impurities from incomplete bromination are mitigated via recrystallization in ethanol/water.

  • Scale-Up Limitations : POCl₃ usage on industrial scales requires specialized equipment due to its corrosive nature. Alternatives like polyphosphoric acid (PPA) are being investigated .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Agents
Research has indicated that compounds containing pyrazole rings exhibit antimicrobial properties. The incorporation of trifluoromethyl groups enhances biological activity due to increased lipophilicity and metabolic stability. A study demonstrated that derivatives of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid showed promising activity against various bacterial strains, suggesting potential as a new class of antimicrobial agents .

2. Anti-inflammatory Drugs
The compound has been investigated for its anti-inflammatory properties. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines in macrophages, making it a candidate for developing new anti-inflammatory therapies .

3. Anticancer Research
Recent studies have explored the use of this compound in cancer therapy. Its ability to induce apoptosis in cancer cells has been documented, particularly in breast cancer models. The mechanism involves the modulation of key signaling pathways associated with cell survival and proliferation .

Agrochemical Applications

1. Herbicides
The structural features of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid make it suitable for development as a herbicide. Its efficacy against specific weed species has been tested, showing significant growth inhibition at low concentrations. This could lead to the formulation of selective herbicides that minimize damage to crops while effectively controlling weeds .

2. Plant Growth Regulators
The compound's influence on plant growth has also been studied, indicating potential as a plant growth regulator (PGR). Experiments demonstrated enhanced root development and increased biomass in treated plants, suggesting applications in agricultural productivity enhancement .

Material Science Applications

1. Polymer Chemistry
In material science, 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid can be utilized as a monomer for synthesizing fluorinated polymers. These polymers exhibit unique thermal and chemical resistance properties, making them suitable for high-performance applications in electronics and coatings .

Mechanism of Action

The mechanism of action of 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets through halogen bonding interactions. This can lead to the modulation of biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Structural and Electronic Differences

  • Substituent Position on Benzoic Acid : The target compound’s fluorine at the 2-position and pyrazole at the 4-position create a distinct electronic environment compared to analogs like 3-[(3-nitro-1H-pyrazol-1-yl)methyl]benzoic acid (3-substituted). This positional variance can affect dipole moments and steric interactions in receptor binding .
  • Pyrazole Modifications: Replacing the trifluoromethyl group (CF₃) with chloro (Cl) or amino (NH₂) alters electronic properties.

Q & A

Basic: What synthetic strategies are commonly employed for synthesizing 2-fluoro-4-{[3-(trifluoromethyl)-1H-pyrazol-1-yl]methyl}benzoic acid?

Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Preparation of the pyrazole core. The trifluoromethyl-substituted pyrazole is synthesized via cyclocondensation of hydrazines with β-keto esters or trifluoromethyl-substituted diketones under acidic conditions .
  • Step 2: Functionalization of the benzoic acid backbone. Fluorination at the 2-position is achieved using electrophilic fluorinating agents (e.g., Selectfluor®) or via halogen exchange .
  • Step 3: Coupling the pyrazole to the benzoic acid. A nucleophilic substitution or Mitsunobu reaction links the pyrazole’s methyl group to the 4-position of the benzoic acid .

Key Considerations:

  • Purity of intermediates is critical; column chromatography (silica gel, ethyl acetate/hexane eluent) is often used .
  • Reaction yields may vary (30–60%) due to steric hindrance from the trifluoromethyl group .

Basic: How is structural characterization of this compound performed?

Answer:
A combination of spectroscopic and analytical methods is used:

  • NMR Spectroscopy:
    • 1^1H NMR confirms the pyrazole ring’s substitution pattern (e.g., singlet for trifluoromethyl at δ ~3.9 ppm) .
    • 19^{19}F NMR detects fluorine environments (e.g., CF3_3 at δ ~-60 ppm, aromatic F at δ ~-110 ppm) .
  • Mass Spectrometry (HRMS): Validates molecular weight (expected [M+H]+^+: ~333.05 for C12_{12}H8_8F4_4N2_2O2_2) .
  • X-ray Crystallography: Resolves steric effects of the trifluoromethyl group and confirms spatial orientation .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound’s biological activity?

Answer:
SAR studies focus on modifying:

  • Pyrazole Substituents: Replacing trifluoromethyl with other electron-withdrawing groups (e.g., Cl, NO2_2) to enhance binding affinity to target enzymes .
  • Benzoic Acid Backbone: Introducing substituents at the 5-position to improve solubility (e.g., -OH, -OCH3_3) without compromising activity .

Methodology:

  • In Silico Docking: Predict interactions with biological targets (e.g., bacterial dihydrofolate reductase) .
  • In Vitro Assays: Test analogs against drug-resistant bacterial strains using microbroth dilution (MIC values <10 µg/mL indicate potency) .

Advanced: How to resolve discrepancies in biological activity data across studies?

Answer:
Common sources of variability and solutions:

  • Purity Issues: Validate compound purity via HPLC (>95% purity, C18 column, acetonitrile/water gradient) .
  • Assay Conditions: Standardize testing parameters (e.g., pH, temperature) to ensure reproducibility .
  • Target Specificity: Confirm target engagement using knockout bacterial strains or enzyme inhibition assays .

Example: A study reported MIC variations (2–16 µg/mL) against S. aureus; re-evaluation under controlled pH (7.4) and consistent inoculum size reduced variability .

Advanced: What strategies improve reaction yields during synthesis?

Answer:

  • Catalyst Optimization: Use Pd catalysts (e.g., Pd(PPh3_3)4_4) for Suzuki-Miyaura coupling to link aromatic rings efficiently .
  • Microwave-Assisted Synthesis: Reduces reaction time (from 24h to 2h) and improves yield by 20% .
  • Protecting Groups: Temporarily protect the benzoic acid’s carboxyl group (e.g., as a methyl ester) to prevent side reactions during pyrazole coupling .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles .
  • Ventilation: Use fume hoods when handling powdered forms to avoid inhalation .
  • Waste Disposal: Collect in sealed containers labeled for halogenated waste; incinerate at >1000°C .

Advanced: How to design experiments to assess metabolic stability?

Answer:

  • In Vitro Liver Microsomes: Incubate compound (1–10 µM) with NADPH-regenerating system; monitor degradation via LC-MS/MS over 60 minutes .
  • CYP450 Inhibition Assays: Use fluorogenic substrates to identify interactions with CYP3A4/2D6, common in drug metabolism .

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